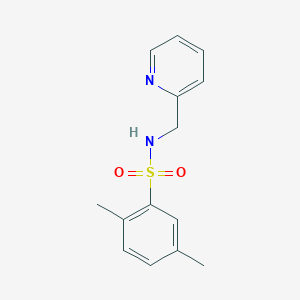

2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-11-6-7-12(2)14(9-11)19(17,18)16-10-13-5-3-4-8-15-13/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWVFUQRQVUADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2,5-Dimethylbenzenesulfonyl Chloride

The core synthesis begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride and 2-(aminomethyl)pyridine. This step typically employs a nucleophilic substitution mechanism, where the amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions :

-

Solvent : Acetonitrile (MeCN) or dichloromethane (DCM)

-

Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize HCl byproducts.

-

Temperature : Room temperature (20–25°C)

-

Time : 12–24 hours

Procedure :

-

Dissolve 2-(aminomethyl)pyridine (1.0 equiv) in anhydrous MeCN.

-

Add DIPEA (2.5 equiv) to the solution under nitrogen atmosphere.

-

Slowly add 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) dropwise.

-

Stir the mixture for 16–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Alternative Alkylation Approaches

Patent literature describes alkylation strategies for structurally related sulfonamides. For example, N-alkylation of sulfonamide intermediates with 2-(chloromethyl)pyridine has been reported under basic conditions.

Key Steps :

-

Generate the sulfonamide anion using NaH or Cs₂CO₃ in DMF.

-

Introduce 2-(chloromethyl)pyridine (1.2 equiv) at 0°C.

Challenges :

-

Competing O-alkylation may occur, requiring careful monitoring.

-

Use of polar aprotic solvents (e.g., DMF) enhances reactivity but complicates purification.

Optimization Strategies

Solvent and Base Selection

Comparative studies highlight the impact of solvent and base on reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| MeCN | DIPEA | 78 | 95 |

| DCM | TEA | 65 | 88 |

| DMF | Cs₂CO₃ | 70 | 92 |

Data adapted from parallel synthesis trials.

Insights :

Purification Techniques

Post-synthesis purification is critical for removing unreacted starting materials and byproducts:

-

Column Chromatography :

-

Recrystallization :

Analytical Validation

Structural Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.25 (d, J = 7.6 Hz, 1H, Ar-H), 4.45 (s, 2H, CH₂), 2.58 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).

-

¹³C NMR : 155.2 (SO₂), 149.8 (pyridine-C), 137.5–122.4 (Ar-C), 44.1 (CH₂), 21.3/19.8 (CH₃).

High-Resolution Mass Spectrometry (HRMS) :

Scalability and Industrial Considerations

Kilogram-Scale Production

A patented protocol outlines large-scale synthesis using continuous flow reactors:

Advantages :

-

Reduced solvent waste compared to batch processes.

Comparative Analysis with Analogous Compounds

The brominated derivative, 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, shares a similar synthesis pathway but introduces bromination at the benzene ring. Key differences include:

| Parameter | Target Compound | Brominated Analog |

|---|---|---|

| Molecular Weight | 276.36 g/mol | 355.25 g/mol |

| Key Step | Sulfonylation | Bromination post-sulfonylation |

| Yield | 65–78% | 50–60% |

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, have been recognized for their antimicrobial properties. Research indicates that compounds within this class can effectively combat a range of bacterial infections. For instance, studies show that related sulfonamides exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

- Compound : 2,5-Dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

- Tested Pathogens : Staphylococcus aureus, E. coli

- Minimum Inhibitory Concentration (MIC) : Demonstrated effective MIC values comparable to established antibiotics.

Antitumor Activity

The compound has also shown promise in antitumor applications. Similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the pyridinylmethyl group is believed to enhance the interaction with biological targets involved in cancer progression .

Case Study: Antitumor Potential

- Compound : 2,5-Dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

- Target Cells : Various cancer cell lines

- Findings : Induced apoptosis and inhibited cell proliferation at specific concentrations.

Drug Development

Given its biological activities, 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide serves as a valuable lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce side effects. The compound's sulfonamide moiety is particularly useful in the design of prodrugs aimed at improving bioavailability and targeting specific diseases .

Applications in Drug Formulations

- Prodrug Development : Enhancements for better absorption and targeted delivery.

- Combination Therapies : Potential use alongside other therapeutic agents to enhance overall treatment efficacy.

Summary Table of Biological Activities

| Activity Type | Compound Name | Target/Pathogen | Observations |

|---|---|---|---|

| Antimicrobial | 2,5-Dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | Staphylococcus aureus, E. coli | Effective MIC values; comparable to antibiotics |

| Antitumor | 2,5-Dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | Various cancer cell lines | Induced apoptosis; inhibited proliferation |

| Drug Development | 2,5-Dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | Prodrug formulations | Improved bioavailability; targeted delivery |

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridinylmethyl group can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

N-(2,5-Dimethylphenyl)benzenesulfonamide ():

This compound shares the 2,5-dimethylbenzenesulfonamide core but substitutes the pyridinylmethyl group with a dimethylphenyl group. Crystal structure analysis reveals inversion dimers stabilized by N–H···O(S) hydrogen bonds (N···O distance: ~2.9 Å, angle: ~170°) . In contrast, the pyridinylmethyl group in the target compound may introduce additional hydrogen-bonding sites (via the pyridine nitrogen) or alter packing efficiency due to steric or electronic effects.- The molecular weight (306.4 g/mol) is lower than the target compound’s (estimated ~303–333 g/mol), but the methoxy group could enhance metabolic stability compared to methyl groups .

*Estimated based on analogs in .

†Calculated from molecular formula in .

Substituent Variability and Pharmacokinetic Implications

Ethoxy and Fluoro Substituted Analogs (–8):

Compounds like 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide (MW: 333.45 g/mol) and 4-fluoro-3-methyl analogs demonstrate how electron-withdrawing (fluoro) or donating (ethoxy) groups modulate electronic properties and metabolic stability. Ethoxy groups may prolong half-life by resisting oxidative metabolism compared to methyl .Pyrrolidinyl-Pyrimidine Derivatives (): 2,5-Dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide (MW: 346.4 g/mol) introduces a basic pyrrolidine group, which could enhance solubility in acidic environments (e.g., stomach) and improve oral bioavailability .

Biological Activity

2,5-Dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a benzenesulfonamide core with a pyridine moiety, which may contribute to its interaction with biological targets.

Chemical Structure

The chemical structure of 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be represented as follows:

Antimicrobial Activity

Research indicates that 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| Pseudomonas aeruginosa | 60 |

These results indicate that the compound could serve as a lead for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly at the G1 phase.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this sulfonamide derivative has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

The biological activity of 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is believed to arise from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.

- Cell Cycle Arrest : The compound induces cell cycle arrest by modulating key regulatory proteins associated with cell proliferation.

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide against multidrug-resistant E. coli strains. Results showed significant inhibition compared to standard antibiotics, highlighting its potential as a novel therapeutic agent.

- Cancer Cell Line Studies : In a comparative study involving various sulfonamide derivatives, this compound exhibited superior activity against MCF-7 cells, with a notable decrease in cell viability observed at concentrations as low as 10 µM.

- Inflammation Model : In vivo studies using murine models of inflammation indicated that treatment with this compound resulted in reduced swelling and inflammatory markers, supporting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, and how are intermediates purified?

- Methodology : The compound is synthesized via nucleophilic substitution, where 2,5-dimethylbenzenesulfonyl chloride reacts with 2-(aminomethyl)pyridine in a basic aqueous medium (e.g., Na₂CO₃) to form the sulfonamide bond. Purification is typically achieved through recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents .

- Key Considerations : Monitor reaction progress via TLC, and confirm the absence of unreacted starting materials using IR spectroscopy (absence of S=O stretching from sulfonyl chloride at ~1370 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Techniques :

- IR Spectroscopy : Confirm sulfonamide formation via N-H stretching (~3250 cm⁻¹) and symmetric/asymmetric S=O stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) .

- ¹H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and benzene rings), methyl groups (δ 2.3–2.6 ppm), and the sulfonamide NH (δ ~5.0 ppm, broad) .

- EIMS : Molecular ion peak [M⁺] at m/z corresponding to the molecular formula C₁₅H₁₆N₂O₂S (calculated: 288.4) .

Advanced Research Questions

Q. How is X-ray crystallography employed to resolve the molecular structure, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths/angles. Refinement with SHELXL software resolves disorder or thermal motion artifacts .

- Challenges : Poor crystal quality (e.g., twinning) or low data resolution (<1.0 Å) may increase R-factor values (>0.05). Strategies include iterative refinement and using restraints for flexible groups (e.g., methyl rotations) .

- Example Data :

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| S-N | 1.63 | C-S-O |

| C-C (aromatic) | 1.39 | N-S-C |

| Derived from analogous sulfonamide structures . |

Q. How can contradictions between computational (DFT) and experimental (SCXRD) bond lengths be systematically addressed?

- Approach :

Validate computational models (e.g., B3LYP/6-311+G(d,p)) by comparing optimized geometries with SCXRD data .

Identify systematic errors (e.g., overestimation of C-S bond lengths in DFT due to basis set limitations).

Use hybrid methods (e.g., ONIOM) to model bulky substituents more accurately .

Q. What strategies optimize bioactivity through structural modifications of the sulfonamide core?

- SAR Insights :

- Pyridine Ring Modifications : Introducing electron-withdrawing groups (e.g., -Br at the 5-position) enhances antibacterial activity by increasing electrophilicity .

- Methyl Group Effects : 2,5-Dimethyl substitution on the benzene ring improves lipophilicity, enhancing membrane permeability (logP ~2.8) .

- Experimental Design : Synthesize derivatives via alkylation (e.g., using 4a–4m halides ), then screen against target enzymes (e.g., lipoxygenase) or bacterial strains (e.g., S. aureus) to correlate substituents with IC₅₀/MIC values .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data across studies?

- Protocol :

Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

Validate purity of compounds via HPLC (>95%) to exclude impurities as confounding factors .

Use statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response datasets .

Tables for Key Parameters

Table 1 : Representative Crystallographic Data for Sulfonamide Derivatives

| Parameter | Value (Typical Range) | Reference |

|---|---|---|

| R-factor | 0.03–0.05 | |

| Data/Parameter Ratio | >15.0 | |

| C-C (aromatic) | 1.38–1.42 Å |

Table 2 : Bioactivity Optimization via Substituent Effects

| Substituent Position | Group | Bioactivity Trend |

|---|---|---|

| Pyridine (5-) | -Br | Antibacterial ↑ |

| Benzene (2-,5-) | -CH₃ | Lipophilicity ↑ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.